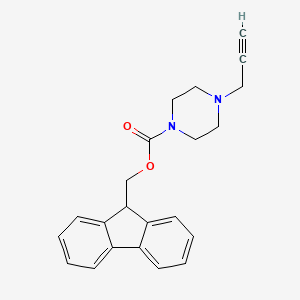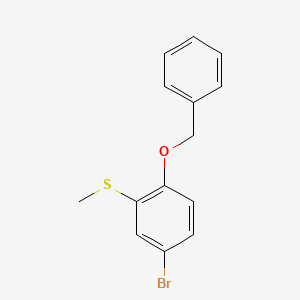
1-(Benzyloxy)-4-bromo-2-(methylsulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-4-bromo-2-(methylsulfanyl)benzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a benzyloxy group, a bromine atom, and a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-bromo-2-(methylsulfanyl)benzene typically involves the following steps:
Benzyloxy Substitution: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where benzyl alcohol reacts with the brominated benzene derivative in the presence of a base like sodium hydroxide (NaOH).
Methylsulfanyl Substitution: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a methylthiolating agent such as methylthiolate (CH3S-) in the presence of a suitable base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzyloxy)-4-bromo-2-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: NaOH, CH3S-, various nucleophiles
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Dehalogenated benzene derivatives
Substitution: Substituted benzene derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-4-bromo-2-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-4-bromo-2-(methylsulfanyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the benzyloxy, bromine, and methylsulfanyl groups can influence its binding affinity and specificity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(Benzyloxy)-4-chloro-2-(methylsulfanyl)benzene: Similar structure but with a chlorine atom instead of bromine.
1-(Benzyloxy)-4-fluoro-2-(methylsulfanyl)benzene: Similar structure but with a fluorine atom instead of bromine.
1-(Benzyloxy)-4-iodo-2-(methylsulfanyl)benzene: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 1-(Benzyloxy)-4-bromo-2-(methylsulfanyl)benzene is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated derivatives. The combination of the benzyloxy and methylsulfanyl groups further enhances its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H13BrOS |
|---|---|
Molekulargewicht |
309.22 g/mol |
IUPAC-Name |
4-bromo-2-methylsulfanyl-1-phenylmethoxybenzene |
InChI |
InChI=1S/C14H13BrOS/c1-17-14-9-12(15)7-8-13(14)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI-Schlüssel |
CYBBOGBTGZDEOR-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


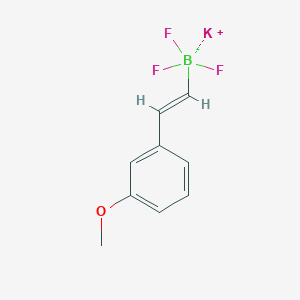
![(4-Methyl-7-oxabicyclo[2.2.1]heptan-1-YL)methanamine](/img/structure/B13458311.png)
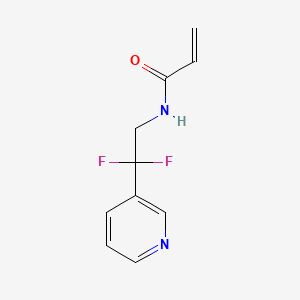
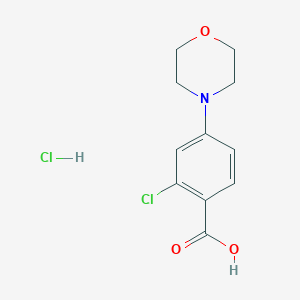
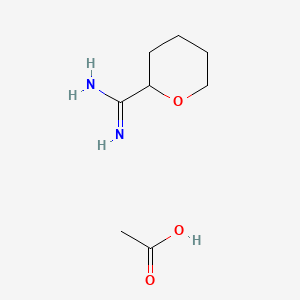
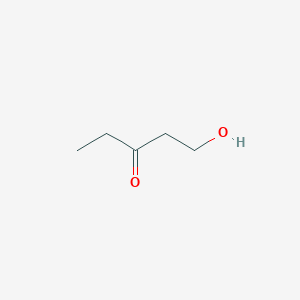
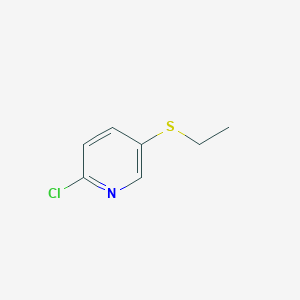
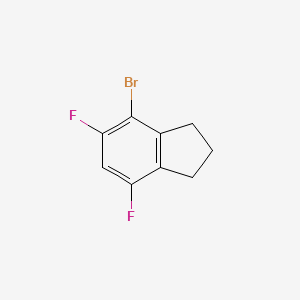


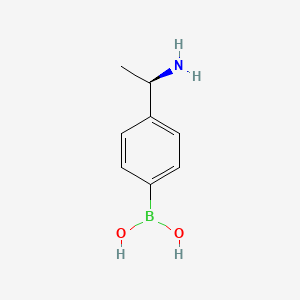
![rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid](/img/structure/B13458370.png)
![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate](/img/structure/B13458378.png)
